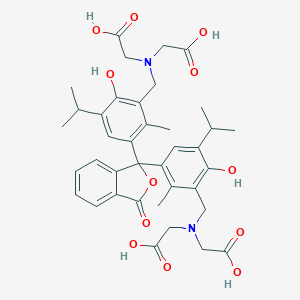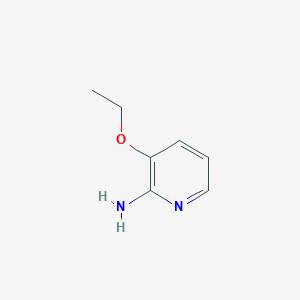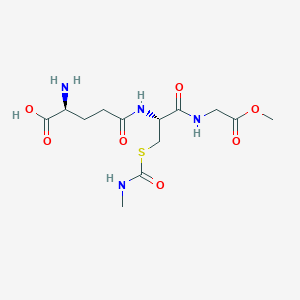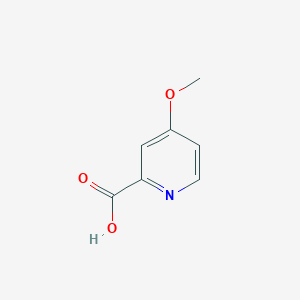
4-Methoxypicolinic acid
概要
説明
4-Methoxypicolinic acid is a chemical compound that is related to various pyridine derivatives. While the provided papers do not directly discuss 4-methoxypicolinic acid, they do provide insights into similar compounds and their synthesis, properties, and applications. For instance, the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine is closely related to the compound of interest . Additionally, the synthesis and metallation of 4-methoxypicolin-anilides offer a method for transforming picolinic acids into trisubstituted pyridines, which could be relevant for the synthesis of 4-methoxypicolinic acid .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, 4-picolinic acid is synthesized electrochemically from 4-methylpyridine using specific conditions such as a 25% sulfuric acid aqueous solution and a controlled temperature and current density . Another approach is the synthesis of 4-methoxypicolin-anilides, which could potentially be adapted for the synthesis of 4-methoxypicolinic acid . The synthesis of other pyridine derivatives, such as 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, involves steps like hydroxymethylation, chlorination, etherification, and hydrolysis .
Molecular Structure Analysis
The molecular structure of 4-methoxypicolinic acid would include a pyridine ring with a methoxy group and a carboxylic acid group. The papers discuss various pyridine derivatives with different substituents, indicating the versatility of pyridine chemistry and the potential for diverse molecular interactions .
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex and diverse. For instance, the synthesis of triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the potential for creating multifaceted structures involving pyridine rings . The electrochemical synthesis of 4-picolinic acid also highlights the reactivity of pyridine derivatives under electrochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that substituents on the pyridine ring can significantly influence the photophysical properties . The stability of these compounds under various conditions, such as heat and light, is also an important consideration, as demonstrated by the stability of 6-methoxy-4-quinolone .
科学的研究の応用
In the context of sensing applications, while “4-Methoxypicolinic acid” itself may not be directly involved, boronic acids, which have similar structures, are increasingly utilized in diverse areas of research, including various sensing applications .
In terms of biological labeling, while there’s no direct mention of “4-Methoxypicolinic acid”, there are techniques for labeling and sequencing nucleic acid modifications using bio-orthogonal tools .
For protein manipulation and modification, there are numerous methods for the chemical modification of proteins, which could potentially involve “4-Methoxypicolinic acid” or similar compounds .
In separation technologies, membrane-based separation technologies have developed rapidly in various fields, including water treatment, gas separation, biomedicine, biotechnology, chemical manufacturing, and separation process integration .
As for the development of therapeutics, therapeutic proteins have emerged as a promising treatment option for various diseases, particularly cancer, cardiovascular disease, diabetes, and others .
-
Conductive Polymers : Compounds like “4-Methoxypicolinic acid” could potentially be used in the development of conductive polymers. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a conductive polymer used in applications such as transparent electrodes, hole injecting layers, or thermoelectric materials for room-temperature applications .
-
Proteomics Research : “4-Methoxypicolinic acid” has been mentioned as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
-
Chemical Synthesis : “4-Methoxypicolinic acid” could be used as a reagent in chemical synthesis, given its specific chemical structure .
-
Pharmaceutical Research : Given its chemical structure, “4-Methoxypicolinic acid” could potentially be used in pharmaceutical research for the development of new drugs .
-
Material Science : “4-Methoxypicolinic acid” could potentially be used in material science for the development of new materials with specific properties .
-
Environmental Science : “4-Methoxypicolinic acid” could potentially be used in environmental science for the study of chemical processes in the environment .
-
Conductive Polymers : Compounds like “4-Methoxypicolinic acid” could potentially be used in the development of conductive polymers. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a conductive polymer used in applications such as transparent electrodes, hole injecting layers, or thermoelectric materials for room-temperature applications .
-
Proteomics Research : “4-Methoxypicolinic acid” has been mentioned as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
-
Chemical Synthesis : “4-Methoxypicolinic acid” could be used as a reagent in chemical synthesis, given its specific chemical structure .
-
Pharmaceutical Research : Given its chemical structure, “4-Methoxypicolinic acid” could potentially be used in pharmaceutical research for the development of new drugs .
-
Material Science : “4-Methoxypicolinic acid” could potentially be used in material science for the development of new materials with specific properties .
-
Environmental Science : “4-Methoxypicolinic acid” could potentially be used in environmental science for the study of chemical processes in the environment .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRAKDBDJRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365985 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinic acid | |
CAS RN |
29082-91-5 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



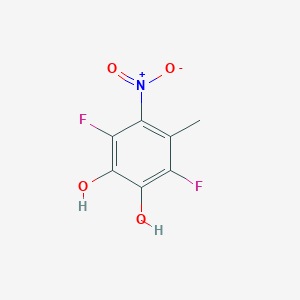
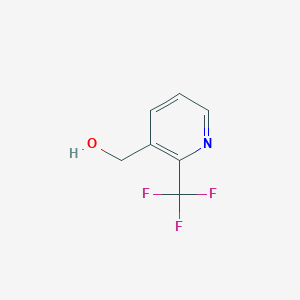
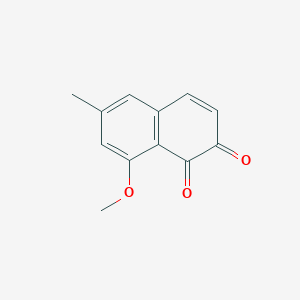
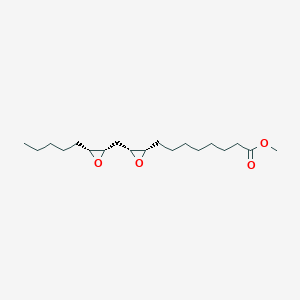
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
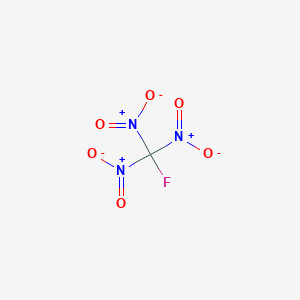
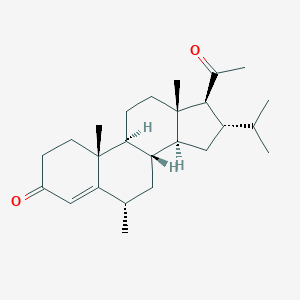
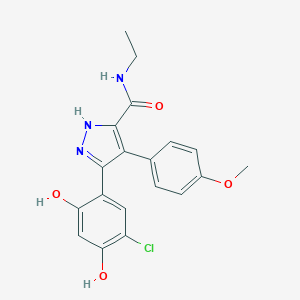

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

